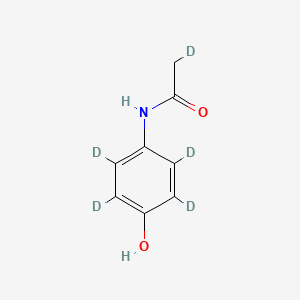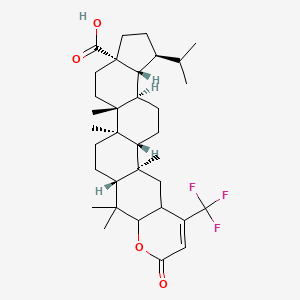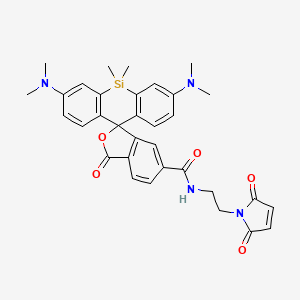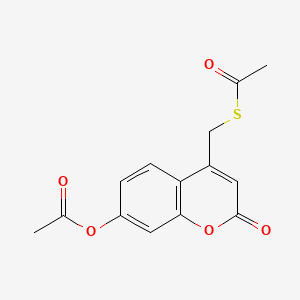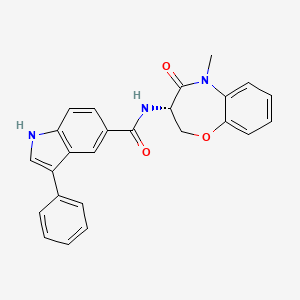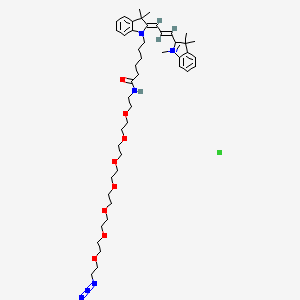
Cy3-PEG7-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG7-Azide is a fluorescent dye derivative of Cyanine 3, containing seven units of poly(ethylene glycol) and an azide group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG7-Azide typically involves the conjugation of Cyanine 3 with poly(ethylene glycol) and the subsequent introduction of an azide group. The process begins with the preparation of Cyanine 3, followed by the attachment of poly(ethylene glycol) units through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Cy3-PEG7-Azide primarily undergoes cycloaddition reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition. These reactions are highly specific and efficient, making this compound a valuable tool in click chemistry .
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be performed under mild conditions.
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications in chemical biology and materials science .
Applications De Recherche Scientifique
Cy3-PEG7-Azide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and materials.
Biology: The compound is employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its fluorescent properties
Mécanisme D'action
The mechanism of action of Cy3-PEG7-Azide involves its ability to undergo specific cycloaddition reactions with alkyne-containing molecules. The azide group in this compound reacts with the alkyne group to form a stable triazole linkage. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and molecular labeling .
Comparaison Avec Des Composés Similaires
Cy3-PEG4-Azide: Contains four units of poly(ethylene glycol) and an azide group.
Cy5-PEG7-Azide: A derivative of Cyanine 5 with seven units of poly(ethylene glycol) and an azide group.
Cy3-PEG7-Alkyne: Contains an alkyne group instead of an azide group, allowing it to undergo cycloaddition reactions with azide-containing molecules.
Uniqueness: Cy3-PEG7-Azide is unique due to its combination of a long poly(ethylene glycol) chain and an azide group, which provides enhanced solubility and reactivity. This makes it particularly useful for applications requiring high specificity and efficiency in bioconjugation and molecular labeling .
Propriétés
Formule moléculaire |
C46H69ClN6O8 |
|---|---|
Poids moléculaire |
869.5 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C46H68N6O8.ClH/c1-45(2)38-14-8-10-16-40(38)51(5)42(45)18-13-19-43-46(3,4)39-15-9-11-17-41(39)52(43)23-12-6-7-20-44(53)48-21-24-54-26-28-56-30-32-58-34-36-60-37-35-59-33-31-57-29-27-55-25-22-49-50-47;/h8-11,13-19H,6-7,12,20-37H2,1-5H3;1H |
Clé InChI |
WCKSHTMNHGYQQR-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



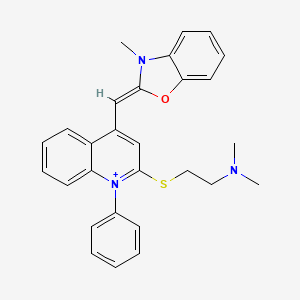


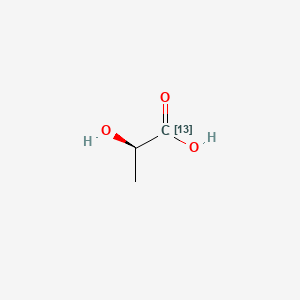
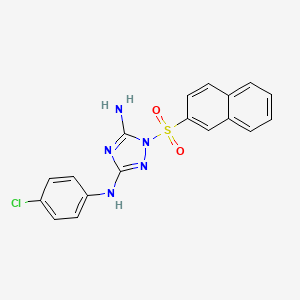

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
